molecular formula C19H24N4O B6984733 N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide

Cat. No.: B6984733
M. Wt: 324.4 g/mol
InChI Key: MMEKUOQXRYSEFZ-BYICEURKSA-N
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Description

N-[(1S,5R)-3-benzyl-3-azabicyclo[310]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide is a complex chemical compound notable for its intricate structure, which includes a bicyclic hexane ring system and a pyrazole ring

Properties

IUPAC Name

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-3-23-17(9-13(2)21-23)19(24)20-18-15-11-22(12-16(15)18)10-14-7-5-4-6-8-14/h4-9,15-16,18H,3,10-12H2,1-2H3,(H,20,24)/t15-,16+,18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEKUOQXRYSEFZ-BYICEURKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2C3C2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2[C@H]3[C@@H]2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide can be achieved through a multi-step synthetic process. Key steps often include:

  • Formation of the azabicyclo[3.1.0]hexane core through intramolecular cyclization reactions.

  • Introduction of the benzyl group via benzylation reactions.

  • Assembly of the pyrazole ring through cycloaddition or condensation reactions involving appropriate starting materials.

Specific reaction conditions, such as temperature, pressure, and catalysts, vary depending on the chosen synthetic route but typically involve controlled environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes with optimized reaction conditions. Key considerations for industrial synthesis include:

  • Selection of cost-effective and readily available starting materials.

  • Implementation of high-efficiency catalysts to enhance reaction rates.

  • Optimization of purification processes to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : Conversion to more oxidized forms through reactions with oxidizing agents.

  • Reduction: : Transformation into reduced forms using reducing agents.

  • Substitution: : Replacement of specific groups within the molecule via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance:

  • Oxidation may yield carboxylic acids or ketones.

  • Reduction may produce alcohols or amines.

  • Substitution reactions may introduce new functional groups, altering the compound's properties.

Scientific Research Applications

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Investigated for its interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding.

  • Medicine: : Studied for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

  • Industry: : Employed in the development of advanced materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action involves the compound's ability to bind to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, influencing various biochemical pathways. Key pathways affected may include:

  • Signal transduction pathways in neurons, relevant to neurological effects.

  • Metabolic pathways in cells, impacting cell growth and survival.

Comparison with Similar Compounds

Comparing N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide with similar compounds highlights its unique features:

  • Structural Uniqueness: : The combination of a bicyclic hexane ring and a pyrazole ring is distinctive compared to other compounds with simpler ring systems.

  • Chemical Reactivity: : Exhibits unique reactivity patterns due to its specific functional groups and structural arrangement.

Similar Compounds

  • N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethylpyrazole-3-carboxamide (without the methyl group on the pyrazole ring).

  • N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-pyrazole-3-carboxamide (without the ethyl group).

  • Other azabicyclo[3.1.0]hexane derivatives with different substituents on the pyrazole ring.

The combination of these unique features makes this compound a compound of significant interest for ongoing research in various scientific fields.

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